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molecular formula C18H17FN4O B8051067 A-966492

A-966492

Cat. No. B8051067
M. Wt: 324.4 g/mol
InChI Key: AHIVQGOUBLVTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697736B2

Procedure details

A solution of EXAMPLE 50E (1.5 g) in dichloromethane (50 mL) was treated with TFA (10 mL), stirred for 1 hour and concentrated. The concentrate was purified by HPLC (Zorbax, C-18, 250×2.54 column, mobile phase A: 0.1% TFA in water; B: 0.1% TFA in CH3CN, 0-100% gradient). 1H NMR (CD3OD) δ 2.21-2.36 (m, 3H), 2.54-2.63 (m, 1H), 3.47-3.59 (m, 2H), 4.76 (dd, J=9.51, 7.06 Hz, 1H), 7.43 (t, J=7.83 Hz, 1H), 7.50-7.55 (m, 2H), 7.84 (d, J=7.36 Hz, 1H), 7.98 (d, J=7.67 Hz, 1H), 8.42 (t, J=8.13 Hz, 1H).
Name
solution
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[N:11]=[C:10]([C:13]3[CH:18]=[CH:17][C:16]([CH:19]4[CH2:23][CH2:22][CH2:21][N:20]4C(OC(C)(C)C)=O)=[CH:15][C:14]=3[F:31])[NH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)(=[O:3])[NH2:2].C(O)(C(F)(F)F)=O>ClCCl>[F:31][C:14]1[CH:15]=[C:16]([CH:19]2[CH2:23][CH2:22][CH2:21][NH:20]2)[CH:17]=[CH:18][C:13]=1[C:10]1[NH:9][C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([C:1]([NH2:2])=[O:3])[C:12]=2[N:11]=1

Inputs

Step One
Name
solution
Quantity
1.5 g
Type
reactant
Smiles
C(N)(=O)C1=CC=CC=2NC(=NC21)C2=C(C=C(C=C2)C2N(CCC2)C(=O)OC(C)(C)C)F
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by HPLC (Zorbax, C-18, 250×2.54 column, mobile phase A: 0.1% TFA in water; B: 0.1% TFA in CH3CN, 0-100% gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=CC(=C1)C1NCCC1)C1=NC2=C(N1)C=CC=C2C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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